Product packaging for Thelin(Cat. No.:CAS No. 210421-74-2)

Thelin

Cat. No.: B1680989
CAS No.: 210421-74-2
M. Wt: 477.9 g/mol
InChI Key: HRFIVLUXADNCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crystallographic Data

Sitaxentan sodium crystallizes as a non-hygroscopic, unsolvated polymorph (Form A) with a monoclinic crystal system. X-ray diffraction studies confirm the planar benzodioxole ring and sulfonamide group orientation, which stabilize the molecule through intramolecular hydrogen bonding.

Spectroscopic Features

  • NMR (¹H and ¹³C):
    • ¹H NMR (DMSO-d₆): Peaks at δ 1.99 ppm (3H, s, methyl group), δ 4.89 ppm (2H, s, acetyl group), and aromatic protons between δ 6.5–7.8 ppm.
    • ¹³C NMR: Signals at 165.2 ppm (sulfonamide carbonyl) and 120–150 ppm (aromatic carbons).
  • Mass Spectrometry (MS):
    • ESI-MS (positive mode): Major fragment at m/z 455.0 ([M-Na]⁺).
  • Infrared (IR):
    • Strong absorption at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Table 2: Key spectroscopic identifiers

Technique Characteristic Signals
¹H NMR δ 1.99 (s), δ 4.89 (s), δ 6.5–7.8 (m)
¹³C NMR 165.2 ppm (C=O), 120–150 ppm (aromatic)
ESI-MS m/z 455.0 ([M-Na]⁺)
IR 1340 cm⁻¹, 1150 cm⁻¹ (S=O stretches)

Structural Motifs: Benzodioxole Ring and Sulfonamide Group

Benzodioxole Ring

The 1,3-benzodioxole moiety (C₆H₃O₂) is a fused bicyclic system with a methyl substituent at position 6. This motif contributes to hydrophobic interactions with the endothis compound-A receptor’s lipid-rich binding pocket. The oxygen atoms in the dioxole ring participate in hydrogen bonding with residues like Tyr¹²⁹ and Lys¹⁴⁰, enhancing receptor affinity.

Sulfonamide Group

The sulfonamide group (-SO₂NH-) is critical for antagonistic activity. The sulfur atom adopts a tetrahedral geometry, with resonance stabilization between the S=O bonds and the adjacent nitrogen lone pair. This group forms hydrogen bonds with Asp¹⁸⁰ and Arg³²⁶ in the endothis compound-A receptor, competitively inhibiting endothis compound-1 binding.

Figure 1: Key structural motifs

      Benzodioxole Ring              Sulfonamide Group  
          O                          O  
          ||                         ||  
       O--C--O                    S--N--  
          |                           |  
          CH₃                          

Synergistic Effects

The spatial arrangement of the benzodioxole and sulfonamide groups creates a rigid, planar structure that optimizes binding to the receptor’s hydrophobic cleft while minimizing off-target interactions. This specificity underpins sitaxentan sodium’s 6,500-fold selectivity for endothis compound-A over endothis compound-B receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClN2NaO6S2 B1680989 Thelin CAS No. 210421-74-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

210421-74-2

Molecular Formula

C18H15ClN2NaO6S2

Molecular Weight

477.9 g/mol

IUPAC Name

sodium (4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide

InChI

InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3;

InChI Key

HRFIVLUXADNCHX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+]

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na]

Appearance

Solid powder

Other CAS No.

210421-74-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TBC-11251;  TBC11251;  TBC 11251;  TBC-11251 sodium salt, Thelin;  Sitaxentan sodium

Origin of Product

United States

Preparation Methods

The preparation of sitaxentan sodium involves a common granulation procedure. The intragranular components are granulated in a fluid bed granulator, followed by milling, blending with the extragranular components, and compression. The tablet cores are then film-coated for moisture protection and taste masking .

Chemical Reactions Analysis

Sitaxentan sodium undergoes various chemical reactions, including:

    Oxidation: Sitaxentan sodium can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of sitaxentan sodium may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Sitaxentan sodium can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension

Sitaxentan sodium has been primarily investigated for its role in managing PAH. Clinical trials have demonstrated its efficacy in improving exercise capacity, functional class, and pulmonary hemodynamics. Notably, a study found that treatment with sitaxentan at a dose of 100 mg resulted in significant improvements in the six-minute walk distance (6MWD) and New York Heart Association (NYHA) functional class compared to placebo .

Table 1: Clinical Efficacy of Sitaxentan Sodium in PAH

StudyDose (mg)Primary EndpointResults
STRIDE-11006MWD+35 m (p<0.01)
STRIDE-2100NYHA Class Improvement29% improved by ≥1 class (p<0.02)
STRIDE-4100Pulmonary Vascular ResistanceSignificant reduction (p<0.01)

Safety Profile

Sitaxentan sodium has a favorable safety profile compared to other endothelin receptor antagonists. It is associated with a lower incidence of liver toxicity and does not interact adversely with sildenafil, another common treatment for PAH . In long-term studies, patients exhibited minimal adverse effects even at higher doses, making it a viable option for chronic management of PAH .

Pharmacokinetics

Sitaxentan sodium demonstrates a half-life of approximately 10 hours, with steady-state concentrations reached within six days of administration. The drug is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4/5. Importantly, it shows minimal accumulation in plasma at recommended doses, although higher doses can lead to non-linear pharmacokinetics .

Table 2: Pharmacokinetic Parameters of Sitaxentan Sodium

ParameterValue
Half-life~10 hours
Bioavailability~50-60%
MetabolismCYP2C9, CYP3A4/5
EliminationUrine (~50-60%), Feces

Future Research Directions

Beyond its application in PAH, there is growing interest in the potential use of sitaxentan sodium for other conditions such as hypertension, renal disease, connective tissue diseases, and even cancer due to its selective action on ETA receptors . Ongoing studies are exploring these avenues to better understand the broader therapeutic implications of this compound.

Mechanism of Action

Sitaxentan sodium is a competitive antagonist of endothelin-1 at the endothis compound-A and endothis compound-B receptors. Under normal conditions, endothis compound-1 binding to these receptors causes pulmonary vasoconstriction. By blocking this interaction, sitaxentan sodium decreases pulmonary vascular resistance. It has a higher affinity for endothis compound-A receptors compared to endothis compound-B receptors .

Comparison with Similar Compounds

Table 1: Efficacy in PAH Clinical Trials

Parameter Sitaxentan Bosentan Ambrisentan
6MWD Improvement +65 m (vs. placebo) +44 m (BREATHE-1) +59 m (ARIES-1)
1-Year Survival 96% (STRIDE-2X) 88% (STRIDE-2X) Not reported
PAH-CTD Subgroup +38 m (vs. placebo) No significant improvement Data limited

Sitaxentan showed superior 6MWD gains in connective tissue disease-associated PAH (PAH-CTD) compared to bosentan . In the STRIDE-2X extension, sitaxentan-treated patients had higher 1-year survival (96% vs. 88% for bosentan), though confounding factors (e.g., concomitant therapies) limit direct comparisons .

Pharmacokinetics and Drug Interactions

Table 3: Pharmacokinetic Properties

Parameter Sitaxentan Bosentan Ambrisentan
Bioavailability 70–100% 50% >90%
Half-Life 10 hours 5 hours 15 hours
CYP Interactions CYP2C9 (warfarin) , CYP3A4 (weak) CYP3A4 inducer Minimal

Sitaxentan increased S-warfarin exposure by 95% via CYP2C9 inhibition, necessitating dose adjustments . It weakly inhibited CYP3A4, causing an 18–28% rise in sildenafil exposure without clinical significance . Bosentan’s CYP3A4 induction complicates combination therapies .

Impact on Comorbid Conditions

Sitaxentan demonstrated unique benefits in CKD, reducing serum uric acid (−11%), ADMA (−8%), and proteinuria (−40%) independent of BP changes, outperforming nifedipine . In preclinical models, it attenuated renal fibrosis and glomerulosclerosis . Bosentan and ambrisentan lack comparable CKD-specific data.

Biological Activity

Sitaxentan sodium is a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of sitaxentan sodium, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, safety profile, and potential drug interactions.

Sitaxentan sodium exhibits high selectivity for the endothis compound-A (ET-A) receptor, with a binding affinity approximately 6,500 times greater than that for the endothis compound-B (ET-B) receptor. It acts as a competitive antagonist, blocking the binding of endothis compound-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH .

Pharmacokinetics

  • Absorption : Sitaxentan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 4 hours . Its absorption can be affected by food intake, particularly high-fat meals, which may reduce the rate of absorption but not the extent .
  • Protein Binding : Over 99% of sitaxentan is bound to plasma proteins, predominantly albumin .
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. The metabolites exhibit significantly lower affinity for ET-A receptors compared to the parent compound .
  • Elimination : Approximately 50-60% of an oral dose is excreted in urine, with less than 1% excreted unchanged. The terminal half-life is about 8 hours , and steady-state concentrations are achieved within approximately 6 days .

Clinical Efficacy

Sitaxentan has demonstrated significant clinical benefits in patients with PAH:

  • In multicenter randomized controlled trials, treatment with sitaxentan at a dose of 100 mg daily resulted in:
    • A statistically significant improvement in the 6-minute walk distance (6MWD) by an average of 35 meters compared to placebo (p < 0.01).
    • Improvements in the New York Heart Association (NYHA) functional class (p < 0.02), with 29% of patients showing an improvement by at least one functional class .
    • A reduction in pulmonary vascular resistance and an increase in cardiac index, both critical indicators of long-term outcomes for PAH patients .

Table 1: Summary of Clinical Trial Findings

ParameterSitaxentan 100 mgPlacebop-value
Change in 6MWD (meters)+350<0.01
Improvement in NYHA Class29%-<0.02
Clinical worsening events0%5%-

Safety Profile

While sitaxentan has been generally well-tolerated, there are notable safety considerations:

  • Liver Toxicity : There have been reports of hepatic side effects, including cases of fulminant hepatic failure . Regular monitoring of liver function is recommended during treatment.
  • Drug Interactions : Sitaxentan inhibits CYP2C9 and may interact with warfarin, necessitating dosage adjustments to maintain therapeutic INR levels . It does not significantly affect the pharmacokinetics of sildenafil, allowing concurrent use without major interactions .

Case Studies

In a review highlighting two cases of hepatic failure associated with sitaxentan therapy, it was emphasized that monthly liver function tests are crucial for early detection and management of potential liver toxicity . These cases underline the importance of vigilant monitoring during treatment.

Q & A

Q. How to design a blinded, placebo-controlled trial for Sitaxentan sodium in rare PAH subtypes?

  • Methodological Answer :
  • Power Calculation : Assume a 20% treatment effect on pulmonary vascular resistance. For α=0.05 and β=0.2, recruit ≥50 patients per arm.
  • Endpoint Selection : Use composite endpoints (e.g., clinical worsening-free survival) to capture multidimensional efficacy.
  • Data Safety Monitoring : Predefine stopping rules for hepatotoxicity (ALT >3× ULN) based on prior bosentan trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thelin
Reactant of Route 2
Reactant of Route 2
Thelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.